N-(4-Formyl-3-methylphenyl)acetamide

Übersicht

Beschreibung

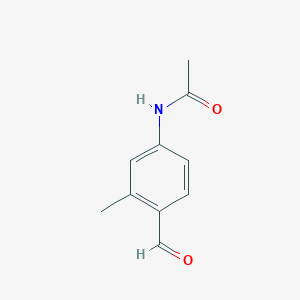

N-(4-Formyl-3-methylphenyl)acetamide is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It belongs to the class of amides and is characterized by the presence of a formyl group and a methyl group attached to a phenyl ring, which is further connected to an acetamide group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formyl-3-methylphenyl)acetamide typically involves the acylation of 4-formyl-3-methylaniline with acetic anhydride or acetyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to yield carboxylic acid derivatives.

Reagents/Conditions :

Product :

4-(Acetamido)-3-methylbenzoic acid .

Mechanism :

The formyl group is oxidized via a two-electron process, forming a carboxylic acid. The reaction proceeds through a geminal diol intermediate under acidic conditions.

Reduction Reactions

The formyl group can be reduced to a hydroxymethyl (-CH₂OH) group.

Reagents/Conditions :

Product :

N-(4-Hydroxymethyl-3-methylphenyl)acetamide .

Mechanism :

Hydride transfer from the reducing agent to the carbonyl carbon results in alcohol formation. NaBH₄ is selective for aldehydes, while LiAlH₄ achieves full reduction but requires rigorous anhydrous conditions.

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety participates in substitution reactions, particularly at the nitrogen or carbonyl carbon.

Reagents/Conditions :

-

Ammonia or amines : Nucleophilic attack at the carbonyl carbon under basic conditions .

-

Thionyl chloride (SOCl₂) : Converts the acetamide to an acyl chloride intermediate for further derivatization .

Product :

Cyclization and Heterocycle Formation

The formyl group facilitates cyclocondensation reactions to form nitrogen-containing heterocycles.

Example Reaction :

Pyrazole Synthesis

Reagents/Conditions :

Product :

5-Acetamido-4-methyl-1H-pyrazole-3-carbaldehyde .

Mechanism :

The formyl group reacts with hydrazine to form a hydrazone intermediate, which cyclizes to yield a pyrazole ring .

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at activated positions.

Reagents/Conditions :

Regioselectivity :

Substitution occurs preferentially at the para position to the acetamide group due to its electron-donating nature .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings.

Example :

Suzuki-Miyaura Coupling

Reagents/Conditions :

Product :

Biaryl derivatives functionalized with acetamide and formyl groups .

Mechanistic Insights

-

Formyl Group Reactivity : The electron-withdrawing nature of the formyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack .

-

Steric Effects : The 3-methyl group on the phenyl ring slightly hinders reactions at the ortho position, directing substitutions to the para position .

Wissenschaftliche Forschungsanwendungen

N-(4-Formyl-3-methylphenyl)acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-Formyl-3-methylphenyl)acetamide and its derivatives depends on the specific biological target and pathway involved. Generally, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects . For example, its derivatives may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Hydroxy-3-methylphenyl)acetamide

- N-(3-Amino-4-methylphenyl)acetamide

- N-(4-Methoxy-3-methylphenyl)acetamide

Uniqueness

N-(4-Formyl-3-methylphenyl)acetamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows for specific chemical transformations, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

N-(4-Formyl-3-methylphenyl)acetamide is an organic compound characterized by its unique structure, which includes a formyl group and an acetamide moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and analgesic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.

This compound has the molecular formula and a molecular weight of approximately 177.20 g/mol. The compound appears as a white crystalline solid and is known for its reactivity due to the presence of both formyl and acetamide functional groups. These groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to therapeutic effects. For instance, its derivatives have shown promise in drug development for conditions requiring anti-inflammatory or analgesic interventions .

Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory effects. A study highlighted that compounds with similar structures exhibited inhibitory effects on pro-inflammatory cytokines, suggesting that this compound could be a lead candidate for developing anti-inflammatory drugs .

Analgesic Properties

In addition to its anti-inflammatory potential, this compound has been evaluated for analgesic activity. Experimental models have shown that it can reduce pain responses, which could be attributed to its ability to inhibit pain pathways at the molecular level .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Synthesis and Evaluation : A series of substituted acetamides were synthesized, including this compound. These compounds were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. The results indicated varying degrees of inhibitory activity, with some derivatives showing promising results against AChE .

- Antibacterial Activity : The antibacterial properties of structurally related compounds were assessed against various bacterial strains. Results showed that certain derivatives exhibited significant inhibition zones, indicating potential effectiveness as antibacterial agents .

Data Summary

The following table summarizes key research findings related to the biological activities of this compound and its derivatives:

Eigenschaften

IUPAC Name |

N-(4-formyl-3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-5-10(11-8(2)13)4-3-9(7)6-12/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBSIMVDHAYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.